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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for

investigating the off-target effects of SHP836, an allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is SHP836 and what is its known mechanism of action?

SHP836 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to a

"tunnel-like" pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein

tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited

conformation.[1][2] This prevents the catalytic site from accessing its substrates.[1] SHP836
has a reported IC50 of 12 μM for the full-length SHP2 protein.[1][3]

Q2: Why is it important to investigate the off-target effects of SHP836?

While SHP836 is designed to be an allosteric inhibitor of SHP2, it is crucial to investigate

potential off-target effects to:

Ensure that the observed biological effects are truly due to SHP2 inhibition.

Identify and understand any potential side effects or toxicities.

De-risk its progression as a potential therapeutic agent.
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Discover novel polypharmacology that could be therapeutically beneficial.[4][5]

Q3: What are the common methodologies to investigate off-target effects of small molecule

inhibitors like SHP836?

Several key experimental approaches can be employed:

Kinome Profiling: Assesses the binding affinity of SHP836 against a large panel of kinases to

identify potential off-target kinase interactions.[6][7]

Cellular Thermal Shift Assay (CETSA): Determines the engagement of SHP836 with its

intended target (SHP2) and potential off-targets in a cellular context by measuring changes

in protein thermal stability.[8][9]

Quantitative Proteomics: Provides a global view of how SHP836 affects the cellular

proteome and phosphoproteome, revealing downstream signaling consequences and

potential off-target pathway modulation.[10][11]

Q4: Are there known off-target effects for other SHP2 inhibitors that might be relevant for

SHP836?

Yes, some active-site targeting SHP2 inhibitors have demonstrated off-target effects on protein

tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[12][13]

[14] Although SHP836 is an allosteric inhibitor with a different binding mode, these findings

underscore the importance of comprehensive off-target profiling for any SHP2 inhibitor.

Troubleshooting Guides
Guide 1: Unexpected Results in a Kinome Scan
Problem: Your KINOMEscan® or similar kinase profiling assay shows SHP836 binding to one

or more kinases with significant affinity.

Possible Causes and Troubleshooting Steps:

Assay Artifact:
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Action: Review the assay conditions. KINOMEscan® is an ATP-independent binding

assay, which provides true binding constants (Kd) rather than IC50 values that can be

influenced by ATP concentration.[6] Confirm if the observed affinity is within a

physiologically relevant range.

Genuine Off-Target Binding:

Action: Validate the finding using an orthogonal, cell-based assay. A Cellular Thermal Shift

Assay (CETSA) can confirm if SHP836 engages the putative kinase off-target in intact

cells.[9]

Action: Perform a functional assay to determine if the binding results in inhibition or

activation of the kinase. This could involve an in vitro kinase activity assay or a cell-based

assay measuring the phosphorylation of a known downstream substrate of the off-target

kinase.

Guide 2: Inconsistent CETSA Results
Problem: You are not observing a consistent thermal shift for SHP2 upon SHP836 treatment, or

you see shifts for unexpected proteins.

Possible Causes and Troubleshooting Steps:

Suboptimal Assay Conditions:

Action: Optimize the heat shock temperature and duration. The optimal temperature will be

where the target protein (SHP2) is partially denatured, allowing for a measurable

stabilization effect.[8]

Action: Ensure adequate cell lysis and separation of soluble and aggregated protein

fractions. Incomplete lysis can lead to variability.

Low Compound Permeability or High Efflux:

Action: Verify that SHP836 is cell-permeable in your experimental system. If permeability

is low, the intracellular concentration may not be sufficient to induce a thermal shift.

Confirmation of Off-Target Engagement:
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Action: If an unexpected protein shows a thermal shift, it may represent a genuine off-

target. Cross-validate this finding using an independent method, such as an in vitro

binding assay with the purified protein or by observing functional consequences in cells

after knocking down the putative off-target.

Guide 3: Interpreting Complex Proteomics Data
Problem: Your quantitative proteomics or phosphoproteomics data reveals widespread

changes in protein expression or phosphorylation that are difficult to attribute directly to SHP2

inhibition.

Possible Causes and Troubleshooting Steps:

Indirect Downstream Effects vs. Direct Off-Target Effects:

Action: Differentiate between direct off-target effects and indirect, downstream

consequences of SHP2 inhibition. SHP2 is a key node in multiple signaling pathways, and

its inhibition is expected to cause ripples throughout the signaling network.[15]

Action: Integrate your proteomics data with pathway analysis tools to identify enriched

signaling pathways. Compare these with known SHP2-regulated pathways (e.g.,

RAS/MAPK).[15]

Action: To identify direct substrates of SHP2 that are affected, consider using a time-

resolved phosphoproteomics approach.[11]

Data Normalization and Statistical Analysis:

Action: Ensure that your data has been properly normalized and that appropriate statistical

tests have been applied to identify significant changes.[10]

Validation of Key Hits:

Action: Select a few key proteins with altered expression or phosphorylation for validation

by orthogonal methods like Western blotting or targeted mass spectrometry (e.g., Parallel

Reaction Monitoring).
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Quantitative Data Summary
Compound Target Assay Type

Reported Value

(IC50/Kd)
Reference

SHP836
SHP2 (full

length)

Biochemical

Assay
12 μM (IC50) [1][3]

SHP099 SHP2 (wild-type)
Biochemical

Assay
70 nM (IC50) [8]

SHP099 analog

(Ex-57)
SHP2 (wild-type)

Biochemical

Assay
3.0 nM (IC50) [8]

Compound Target Assay Type
Thermal Shift

(ΔTm)
Reference

SHP099 (50 µM) SHP2-WT
Protein Thermal

Shift
4.8 °C [8]

SHP099 SHP2-E76K
Protein Thermal

Shift
1.2 °C [8]

SHP836 SHP2-WT
Protein Thermal

Shift

Produces the

smallest thermal

shift of the four

compounds

tested

[16]

Experimental Protocols
Protocol 1: KINOMEscan® Profiling
This protocol provides a general workflow for assessing the interaction of SHP836 with a large

panel of kinases.

Methodology:

Compound Preparation: Prepare a stock solution of SHP836 in DMSO at a concentration

suitable for the screening panel (typically 1000x the final assay concentration).
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Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. A test

compound (SHP836) is incubated with a DNA-tagged kinase and an immobilized, active-site

directed ligand. If SHP836 binds to the kinase, it prevents the kinase from binding to the

immobilized ligand. The amount of kinase bound to the solid support is then quantified using

qPCR of the DNA tag.[6]

Screening: Submit the prepared SHP836 sample to a KINOMEscan® service provider (e.g.,

Eurofins Discovery). Select the desired kinase panel for screening (e.g., scanMAX with 468

kinases).

Data Analysis: The primary data is typically reported as "% Control", where a lower

percentage indicates stronger binding. Hits are often defined as compounds that result in a

% Control value below a certain threshold (e.g., <10% or <35%). For confirmed hits, a

dissociation constant (Kd) is determined by performing the assay over a range of compound

concentrations.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the target engagement of SHP836 in intact cells.

Methodology:

Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells

with the desired concentration of SHP836 or vehicle control (e.g., DMSO) for a specified time

(e.g., 1-2 hours) at 37°C.

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of

temperatures (e.g., 40°C to 60°C in 2°C increments) for a short duration (e.g., 3 minutes)

using a thermal cycler, followed by cooling to room temperature.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble

protein fraction. Analyze the amount of soluble SHP2 (and other proteins of interest) at each
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temperature point by Western blotting or other quantitative methods like ELISA or mass

spectrometry.

Data Analysis: Plot the amount of soluble protein as a function of temperature for both the

SHP836-treated and vehicle-treated samples. A shift in the melting curve to a higher

temperature in the presence of SHP836 indicates target stabilization and engagement.[8][9]

Protocol 3: Quantitative Phosphoproteomics
This protocol describes a general workflow for analyzing changes in the phosphoproteome

upon SHP836 treatment.

Methodology:

Cell Culture and Treatment: Grow cells and treat with SHP836 or vehicle control. If studying

signaling dynamics, perform a time-course experiment (e.g., after growth factor stimulation).

[11]

Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and

protease inhibitors. Quantify the protein concentration, and then reduce, alkylate, and digest

the proteins into peptides using an enzyme like trypsin.

Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture

using techniques such as Titanium Dioxide (TiO2) chromatography, Immobilized Metal

Affinity Chromatography (IMAC), or antibody-based enrichment (e.g., anti-phosphotyrosine).

[17]

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or

Spectronaut. Perform label-free or label-based quantification to determine the relative

abundance of phosphopeptides between SHP836-treated and control samples. Use

bioinformatics tools to identify signaling pathways that are significantly altered.[10]
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Caption: SHP2 signaling pathway and the inhibitory action of SHP836.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Caption: Logical workflow for SHP836 off-target effects investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b610829?utm_src=pdf-body-img
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/shp836.html
https://pubs.acs.org/doi/10.1021/acschembio.7b00980
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. SHP836|SHP 836 [dcchemicals.com]

4. pubs.acs.org [pubs.acs.org]

5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

6. chayon.co.kr [chayon.co.kr]

7. eurofinsdiscovery.com [eurofinsdiscovery.com]

8. A cellular target engagement assay for the characterization of SHP2 (PTPN11)
phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target
engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client
interactions - PMC [pmc.ncbi.nlm.nih.gov]

11. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns
of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

12. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and
Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [SHP836 Off-Target Effects: A Technical Support
Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610829#shp836-off-target-effects-investigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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